

Introduction: The Analytical Imperative for Novel Pyridine Derivatives

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Compound of Interest

Compound Name: 2-Methylamino-4-iodopyridine

Cat. No.: B3100499

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In the landscape of drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Their utility as versatile scaffolds necessitates unambiguous structural confirmation. This guide focuses on **2-Methylamino-4-iodopyridine**, a compound of interest for further synthetic elaboration. The strategic placement of the methylamino group, a hydrogen bond donor and potential nucleophile, and the iodo group, a key handle for cross-coupling reactions, makes its precise characterization paramount.

This document serves as a comprehensive technical guide to the spectroscopic analysis of **2-Methylamino-4-iodopyridine**. As experimental spectra for this specific molecule are not widely published, we will proceed from the perspective of a senior scientist tasked with its initial characterization. We will leverage established spectroscopic principles, data from analogous structures, and predictive models to build a robust analytical framework. This approach not only provides a detailed predictive data set for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy but also explains the causal reasoning behind the expected spectral features and the experimental methodologies chosen for their acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for all spectral interpretation. The structure and IUPAC numbering scheme for **2-Methylamino-4-iodopyridine** are presented below.

Caption: Molecular structure of **2-Methylamino-4-iodopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Methylamino-4-iodopyridine**, both ^1H and ^{13}C NMR will provide definitive information on the substitution pattern and electronic environment of the pyridine ring.

Expertise & Experience: Predicting Chemical Shifts

In the absence of experimental data, we can predict the NMR spectra with high confidence. The chemical shifts of the pyridine ring are well-documented.^[1] We start with the base values for pyridine and apply substituent chemical shift (SCS) effects for the amino and iodo groups. The electron-donating methylamino group at C2 will cause a significant upfield shift (lower ppm) for the ortho (C3) and para (C5) positions. Conversely, the electronegative and anisotropic effects of the iodine atom at C4 will cause a downfield shift (higher ppm) for the adjacent C3 and C5 carbons.^[2]

Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Proton	Predicted Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale
H6	~7.95	Doublet (d)	1H	$J(\text{H6-H5}) \approx 5.5$	H6 is ortho to the ring nitrogen, leading to a downfield shift. It is coupled only to H5.
H5	~6.80	Doublet of Doublets (dd)	1H	$J(\text{H5-H6}) \approx 5.5$, $J(\text{H5-H3}) \approx 1.5$	H5 is coupled to both H6 (ortho coupling) and H3 (meta coupling).
H3	~6.70	Singlet (s) or broad s	1H	-	H3 is adjacent to the iodo-substituted C4 and has no ortho protons, resulting in a singlet or a slightly broadened singlet due to meta coupling to H5.
N-H	~4.90	Broad Singlet (br s)	1H	-	The chemical shift of the N-H proton is

variable and depends on concentration and solvent. It will likely appear as a broad signal due to quadrupole broadening from the nitrogen atom and exchange.

N-CH ₃	~2.95	Doublet (d)	3H	$J(\text{CH}_3\text{-NH}) \approx 5.0$	The methyl protons are coupled to the N-H proton, resulting in a doublet. This coupling may be lost upon D ₂ O exchange.
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Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

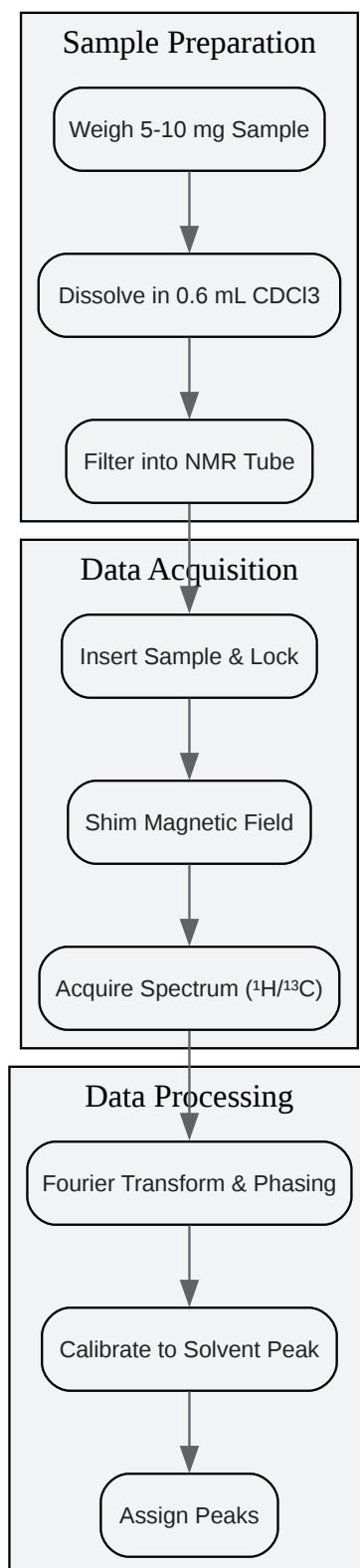
Carbon	Predicted Shift (ppm)	Rationale
C2	~159.0	Attached to two nitrogen atoms (ring N and amino N), resulting in a significant downfield shift.
C6	~148.5	Carbon adjacent to the ring nitrogen, deshielded.
C5	~122.0	Shielded by the para-amino group but deshielded by the ortho-iodo group.
C3	~115.0	Shielded by the ortho-amino group but deshielded by the adjacent iodo group.
C4	~95.0	The heavy atom effect of iodine causes a significant upfield shift for the directly attached carbon.
N-CH ₃	~29.0	Typical range for a methyl group attached to a nitrogen atom.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data suitable for structural confirmation.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Methylamino-4-iodopyridine** for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[\[3\]](#)[\[4\]](#)
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for initial characterization due to its volatility and minimal signal overlap.[\[5\]](#)

- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
- The final solution height in the tube should be approximately 4-5 cm.[4]
- Cap the NMR tube and carefully wipe the outside with a lint-free tissue before insertion into the spectrometer.
- Instrument Setup & Data Acquisition (on a 500 MHz Spectrometer):
 - Insert the sample into the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
 - Acquire a standard ^1H NMR spectrum using a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ^{13}C and longer relaxation times.[3]
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Calibrate the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) and the ^{13}C spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).



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Caption: Standard workflow for NMR spectral acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. Electrospray Ionization (ESI) is the method of choice for this molecule due to the presence of basic nitrogen atoms that are readily protonated, making it a "soft" ionization technique that typically preserves the molecular ion.^[7]

Expertise & Experience: Predicting Ionization and Fragmentation

The molecular formula of **2-Methylamino-4-iodopyridine** is $C_6H_7IN_2$. Its monoisotopic mass is 233.9654 Da. In positive-ion ESI-MS, we expect to see a prominent protonated molecular ion, $[M+H]^+$, at m/z 234.9727.^[4] The presence of one nitrogen atom in the amino group and one in the pyridine ring makes protonation highly favorable.

Fragmentation of the parent ion is induced by collision-induced dissociation (CID). The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals. For $[M+H]^+$, we can predict cleavage of the N-methyl bond (loss of CH_3 radical) or, more significantly, the loss of the iodine atom.

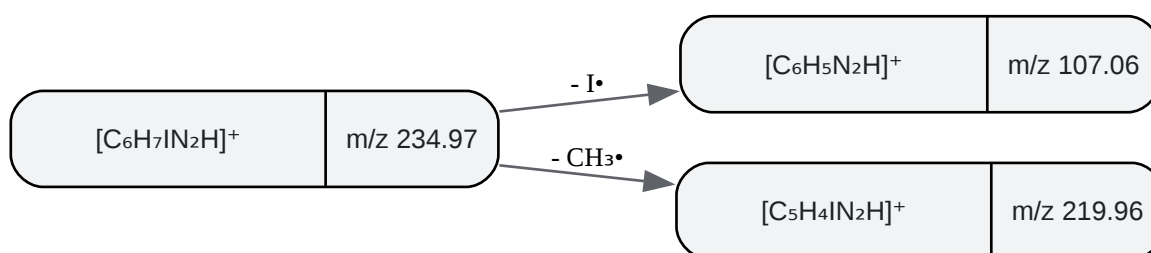
Predicted High-Resolution MS (ESI-TOF) Data

Ion	Calculated m/z	Rationale
$[M+H]^+$	234.9727	Protonated parent molecule. This should be the base peak or a very prominent peak.
$[M+Na]^+$	256.9546	Sodium adduct, commonly observed in ESI-MS.
$[M-I]^+$	107.0604	Loss of an iodine radical from the parent ion after ionization.
$[M-CH_3]^+$	218.9571	Loss of a methyl radical from the protonated parent ion.

Experimental Protocol: ESI-MS Data Acquisition

This protocol is designed for accurate mass measurement and fragmentation analysis.

- Sample Preparation:
 - Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8]
 - Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL using a solvent mixture compatible with LC-MS, typically methanol/water (1:1) with 0.1% formic acid. The acid aids in protonation.[8]
 - Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the ESI needle.[8]
- Instrument Setup & Data Acquisition (ESI-QTOF):
 - The instrument is typically operated in positive ion mode.
 - Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) or via an LC system.
 - Optimize ESI source parameters: set capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable ion spray.
 - Acquire a full scan MS spectrum over a mass range of m/z 50-500 to observe the protonated molecule and any adducts.
 - To obtain fragmentation data (MS/MS), select the $[M+H]^+$ ion (m/z 234.97) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.



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Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.^[9]

Expertise & Experience: Assigning Vibrational Frequencies

The IR spectrum of **2-Methylamino-4-iodopyridine** will be dominated by vibrations from the N-H bond, the aromatic ring, the C-N bonds, and the C-I bond. We can predict the positions of these bands by referencing spectra of similar compounds, such as 2-aminopyridine and other substituted pyridines.^[10] The N-H stretch will be a sharp to medium peak in the 3300-3500 cm^{-1} region. The aromatic C-H stretches will appear just above 3000 cm^{-1} . The region from 1400-1600 cm^{-1} will contain characteristic C=C and C=N ring stretching vibrations. The C-I stretch is expected at a much lower frequency, typically below 600 cm^{-1} .

Predicted IR Absorption Data (ATR-FTIR)

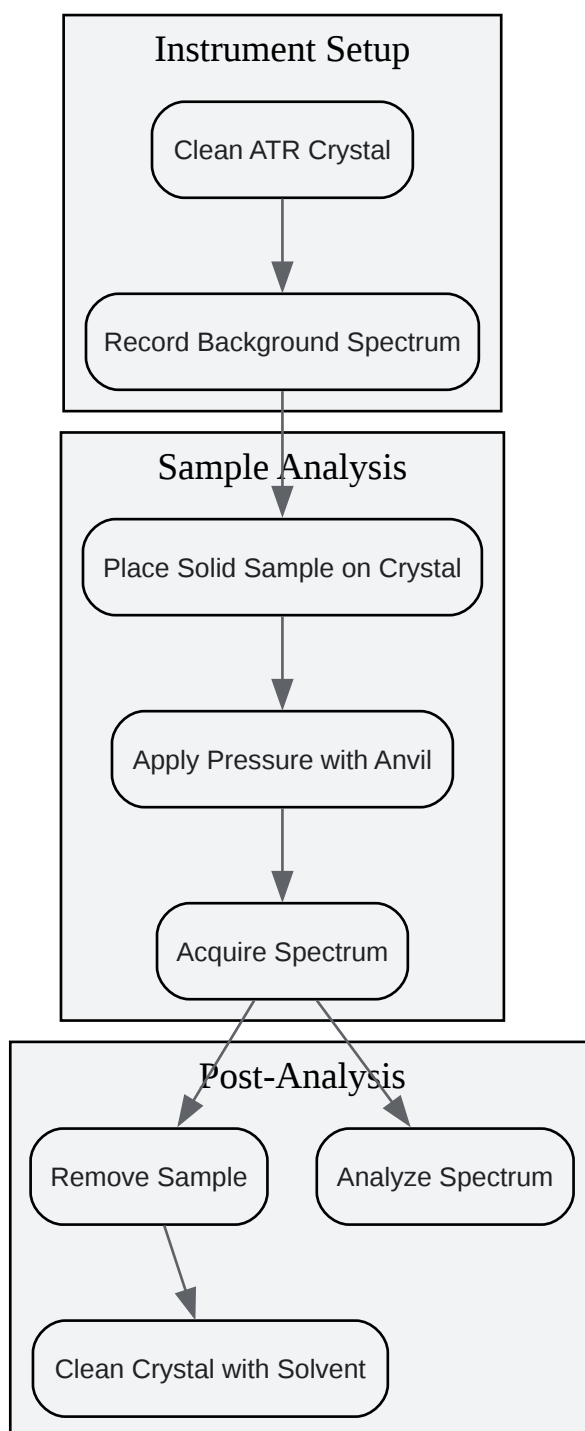
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H stretch (secondary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium-Weak	Aliphatic C-H stretch (CH ₃)
~1610	Strong	C=C / C=N ring stretching
~1570	Strong	C=C / C=N ring stretching
~1480	Medium	N-H bending
~1250	Medium	Aromatic C-N stretching
~820	Strong	C-H out-of-plane bending (indicative of substitution pattern)
<600	Medium	C-I stretch

Experimental Protocol: ATR-FTIR Data Acquisition

This method is rapid, requires no sample preparation, and is non-destructive.[\[11\]](#)

- Instrument Setup:
 - Ensure the ATR crystal (typically diamond or germanium) is clean.[\[11\]](#)
 - Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **2-Methylamino-4-iodopyridine** powder directly onto the ATR crystal.
 - Lower the press arm to ensure firm and even contact between the sample and the crystal.
[\[9\]](#)

- Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- After data acquisition, raise the press arm and clean the sample off the crystal using a soft tissue lightly moistened with a solvent like isopropanol.



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Caption: Workflow for ATR-FTIR spectral analysis.

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for **2-Methylamino-4-iodopyridine**. The predicted data, derived from established chemical principles and analysis of analogous structures, offers a robust baseline for researchers working with this compound. The ^1H and ^{13}C NMR spectra are expected to clearly resolve the three distinct aromatic protons and six unique carbon environments. ESI-MS will confirm the molecular weight via the protonated molecular ion at m/z 234.9727, and IR spectroscopy will verify the presence of key functional groups, notably the N-H and aromatic ring vibrations. The detailed protocols provided herein represent best practices in a modern analytical laboratory, ensuring that high-quality, reliable data can be obtained for the definitive structural elucidation of this and other novel chemical entities.

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- To cite this document: BenchChem. [Introduction: The Analytical Imperative for Novel Pyridine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3100499#spectral-data-for-2-methylamino-4-iodopyridine-nmr-ms-ir]

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